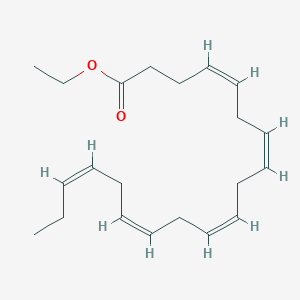

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Description

BenchChem offers high-quality Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2692622-82-3 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate |

InChI |

InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-20H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- |

InChI Key |

OITJCKVSVNJHQO-AAQCHOMXSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Introduction

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is a notable polyunsaturated fatty acid (PUFA) ethyl ester that has garnered interest within the scientific community. As an odd-chain omega-3 fatty acid, its unique structure sets it apart from the more commonly studied even-chain PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This guide provides a comprehensive overview of its chemical characteristics, synthesis, purification, and analytical methodologies. Furthermore, it delves into its potential biological significance and applications in research, offering a valuable resource for researchers, scientists, and professionals in drug development. While specific research on this C19:5 ethyl ester is still emerging, this document synthesizes current knowledge on odd-chain PUFAs and established principles of fatty acid biochemistry to present a thorough technical profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is paramount for its application in research and development.

| Property | Value | Source |

| Chemical Formula | C21H32O2 | [1] |

| Molecular Weight | 316.48 g/mol | [1] |

| CAS Number | 2692622-82-3 | [2] |

| Appearance | Not explicitly stated, but likely a colorless to pale yellow oil, typical for PUFA ethyl esters. | Inferred |

| Solubility | Expected to be soluble in organic solvents like hexane, ethanol, and acetone, and poorly soluble in water. | Inferred |

| Synonyms | 4,7,10,13,16-Nonadecapentaenoic acid, ethyl ester, (4Z,7Z,10Z,13Z,16Z)- | [1] |

| Stereochemistry | Achiral | [1] |

Synthesis and Purification

The synthesis of high-purity Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is crucial for its use in biological and pharmacological studies. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions, which helps to prevent the isomerization and oxidation of the polyunsaturated fatty acid chain.

Enzymatic Synthesis: A Step-by-Step Protocol

This protocol describes a lipase-catalyzed esterification of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid with ethanol. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly effective for this transformation.[3][4]

Materials:

-

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid

-

Anhydrous ethanol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (3Å), activated

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid in anhydrous hexane.

-

Addition of Ethanol: Add a molar excess of anhydrous ethanol to the reaction mixture. A 3:1 to 5:1 molar ratio of ethanol to fatty acid is typically sufficient to drive the reaction towards ester formation.

-

Creation of an Anhydrous Environment: Add activated molecular sieves to the mixture to scavenge any residual water, which can inhibit the esterification reaction.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to minimize oxidation of the PUFA.

-

Enzymatic Reaction Initiation: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the fatty acid substrate.

-

Incubation: Seal the reaction vessel and incubate at a controlled temperature, generally between 40-60°C, with gentle agitation for 24-48 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Once the reaction reaches completion, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.

-

Solvent Evaporation: Remove the solvent and excess ethanol from the filtrate under reduced pressure using a rotary evaporator.

Caption: Workflow for the enzymatic synthesis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Purification: A Step-by-Step Protocol

The crude product from the synthesis will contain unreacted fatty acids, residual ethanol, and potential byproducts. A multi-step purification process is necessary to obtain the high-purity ethyl ester.

Materials:

-

Crude Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Solid-Phase Extraction (SPE) cartridge (e.g., aminopropyl-silica)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

Procedure:

-

Silica Gel Chromatography (Optional initial cleanup):

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the solution onto a silica gel column pre-equilibrated with hexane.

-

Elute with a gradient of increasing ethyl acetate in hexane.

-

Collect fractions and analyze by TLC to identify those containing the desired ethyl ester.

-

Pool the pure fractions and evaporate the solvent.

-

-

Solid-Phase Extraction (SPE):

-

Condition an aminopropyl-silica SPE cartridge with hexane.

-

Dissolve the partially purified product in hexane and load it onto the cartridge.

-

Wash the cartridge with hexane to elute the ethyl ester, leaving behind more polar impurities like free fatty acids.

-

Collect the eluate and evaporate the solvent.

-

-

Preparative HPLC:

-

For the highest purity, employ preparative reverse-phase HPLC.

-

Dissolve the product from the SPE step in the mobile phase.

-

Inject the solution onto a C18 column.

-

Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water.

-

Monitor the elution profile with a UV or evaporative light scattering detector (ELSD).

-

Collect the peak corresponding to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

-

Evaporate the solvent to obtain the final high-purity product.

-

Caption: A multi-step workflow for the purification of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Analytical Methodologies

Accurate and precise quantification of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is essential for its use in research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.

GC-MS Analysis: A Step-by-Step Protocol

This protocol outlines a method for the quantitative analysis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate in a lipid matrix.

Materials:

-

Sample containing Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

-

Internal standard (e.g., ethyl heptadecanoate)

-

Hexane (HPLC grade)

-

GC-MS system with a suitable capillary column (e.g., a polar wax-type column or a nonpolar dimethylpolysiloxane column)[5]

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample into a vial.

-

Add a known amount of the internal standard solution.

-

Extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).

-

Isolate the fatty acid ethyl ester fraction using SPE as described in the purification protocol.

-

Evaporate the solvent and reconstitute the residue in a known volume of hexane.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). Hold at the final temperature for a sufficient time to elute all compounds of interest.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan to identify the fragmentation pattern, and Selected Ion Monitoring (SIM) for quantification of specific ions of the target analyte and internal standard.

-

-

-

Data Analysis:

-

Identify the peak corresponding to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate and the internal standard based on their retention times and mass spectra.

-

Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

-

Biological Role and Mechanism of Action

While specific studies on Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate are limited, its biological activity can be inferred from research on its free fatty acid precursor and other omega-3 PUFAs.

Metabolism of C19 Odd-Chain PUFAs

Odd-chain fatty acids are metabolized differently from their even-chain counterparts. The final product of beta-oxidation of odd-chain fatty acids is propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[6][7] This provides an anaplerotic substrate for the cycle, which is distinct from the acetyl-CoA produced from even-chain fatty acids.

A study on the metabolism of C19 odd-chain PUFAs in a rat liver cell line demonstrated that 19:5n-2 can be elongated and desaturated to form C21 and C23 PUFAs.[8] This suggests that the metabolic pathway for C19 PUFAs may parallel that of even-chain PUFAs like EPA, which is converted to DHA.[8]

Caption: Proposed metabolic pathways for 4,7,10,13,16-Nonadecapentaenoic Acid.

Potential Mechanisms of Action

As an omega-3 PUFA ethyl ester, this compound is expected to exert its biological effects through several mechanisms common to this class of molecules:

-

Incorporation into Cell Membranes: Upon hydrolysis to its free fatty acid form, 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid can be incorporated into the phospholipids of cell membranes. This alters the fluidity, lipid raft composition, and signaling properties of the membrane.[9]

-

Modulation of Eicosanoid Production: Omega-3 PUFAs compete with the omega-6 PUFA arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less inflammatory eicosanoids (prostaglandins of the 3-series and leukotrienes of the 5-series) compared to those derived from arachidonic acid.[10]

-

Generation of Pro-Resolving Mediators: Omega-3 PUFAs are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. These molecules actively orchestrate the resolution of inflammation.[10][11]

-

Regulation of Gene Expression: PUFAs and their metabolites can act as signaling molecules that modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and nuclear factor-kappa B (NF-κB).[12][13] This can lead to changes in the expression of genes involved in lipid metabolism and inflammation.

Applications in Research and Drug Development

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate holds potential in several areas of research and drug development:

-

Nutritional Science: As a novel odd-chain omega-3 PUFA, it can be used to study the unique metabolic and health effects of this class of fatty acids, which are less abundant in the human diet.

-

Inflammation Research: Its potential anti-inflammatory properties make it a candidate for investigating new therapeutic approaches for chronic inflammatory diseases.

-

Lipidomics: It can serve as a standard for the identification and quantification of odd-chain PUFAs in biological samples, helping to elucidate their roles in health and disease.

-

Drug Discovery: The unique structure of this C19:5 PUFA may lead to the discovery of novel biological activities and therapeutic applications that differ from those of even-chain PUFAs.

Conclusion

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate represents an intriguing molecule at the intersection of lipid chemistry and biology. While direct research on this specific compound is in its early stages, the established knowledge of PUFA biochemistry provides a strong framework for understanding its potential properties and applications. This technical guide offers a comprehensive starting point for scientists and researchers interested in exploring the synthesis, analysis, and biological significance of this unique odd-chain omega-3 fatty acid ethyl ester. Further investigation is warranted to fully elucidate its specific metabolic fate and pharmacological activities, which may unveil novel therapeutic opportunities.

References

- Nakano, T., et al. (2000). C19 odd-chain polyunsaturated fatty acids (PUfas) are metabolized to C21-PUfas in a rat liver cell line, and curcumin, gallic acid, and their related compounds inhibit their desaturation. Bioscience, Biotechnology, and Biochemistry, 64(8), 1641-50.

- Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444.

- ProQuest. (n.d.). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease.

- Kuo, C. H., et al. (2019). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 24(17), 3093.

- Dey, S., et al. (2019). Enzymatic synthesis of lipophilic lutein–PUFA esters and assessment of their stabilization potential in EPA–DHA rich fish oil matrix. Journal of Food Science and Technology, 56(6), 3136-3145.

- Borges, K. S., et al. (2012). Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors. Journal of Nucleic Acids, 2012, 870256.

- Moreno-Pérez, S., et al. (2021). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. Marine Drugs, 19(6), 336.

- Wikipedia. (n.d.).

- Joseph, J. D., & Ackman, R. G. (1992). The occurrence and distribution of octadecapentaenoic acid in a natural plankton population. A possible food chain index. Journal of Plankton Research, 14(4), 577-585.

- Cucchi, D., et al. (2019). Fatty acids – from energy substrates to key regulators of cell survival, proliferation and effector function. Cell Stress, 3(10), 301-312.

- ResearchGate. (n.d.).

- Slideshare. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). C19 Odd-chain Polyunsaturated Fatty Acids (PUFAs)

- ResearchGate. (n.d.).

- University of Twente. (n.d.).

- Navickas, P., et al. (2020). Biodiesel Production by Lipase-Catalyzed in Situ Transesterification of Rapeseed Oil Containing a High Free Fatty Acid Content with Ethanol in Diesel Fuel Media. Energies, 13(10), 2593.

- J-Stage. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Lipase-catalyzed esterification of fatty acid with alcohols in various organic solvents.

- ResearchGate. (n.d.). Lipase-catalyzed esterification of stearic acid with ethanol, and hydrolysis of ethyl stearate, near the critical point in supercritical carbon dioxide.

- Kulig, C. C., et al. (2006). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry.

- ResearchGate. (n.d.).

- SciELO. (n.d.). Lipase Catalyzed Ester Synthesis for Food Processing Industries.

- Harwood, J. L. (2019).

- Global Substance Registration System. (n.d.). ETHYL (4Z,7Z,10Z,13Z,16Z)

- Wiley Science Solutions. (n.d.).

- LECO. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- MPG.PuRe. (n.d.). Dietary PUFAs drive diverse system-level changes in lipid metabolism.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). N-3 polyunsaturated fatty acids may affect the course of COVID-19.

- Pharmaffiliates. (n.d.). 2692622-82-3 | Product Name : Ethyl (4Z,7Z,10Z,13Z,16Z)

- National Center for Biotechnology Information. (n.d.). Fatty Acid Signaling: The New Function of Intracellular Lipases.

- National Center for Biotechnology Information. (n.d.).

- PubChem. (n.d.). Nonadecanoic Acid.

- National Center for Biotechnology Information. (n.d.). Omega-3 fatty acid obtained from Nannochloropsis oceanica cultures grown under low urea protect against Abeta-induced neural damage.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Enzymatic synthesis of lipophilic lutein–PUFA esters and assessment of their stabilization potential in EPA–DHA rich fish oil matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 8. C19 odd-chain polyunsaturated fatty acids (PUfas) are metabolized to C21-PUfas in a rat liver cell line, and curcumin, gallic acid, and their related compounds inhibit their desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Polyunsaturated Fatty Acids on COVID-19-Associated Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-3 polyunsaturated fatty acids may affect the course of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty acids – from energy substrates to key regulators of cell survival, proliferation and effector function [cell-stress.com]

An In-Depth Technical Guide to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Executive Summary: This document provides a comprehensive technical overview of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate, a rare odd-chain omega-3 polyunsaturated fatty acid (PUFA) ethyl ester. As an analogue of the well-studied Eicosapentaenoic acid (EPA), this C19:5 ethyl ester is a molecule of significant interest for researchers in lipidomics, nutrition, and drug development. This guide details its chemical structure, physicochemical properties, synthesis and purification strategies, and state-of-the-art analytical characterization techniques. Furthermore, it explores the emerging understanding of the biological significance of odd-chain fatty acids and outlines potential applications for this unique compound in scientific research.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is the ethyl ester of its parent C19:5 n-3 fatty acid. The nomenclature precisely describes its structure: an ethyl group attached to a 19-carbon chain containing five cis (Z) double bonds at the 4th, 7th, 10th, 13th, and 16th carbon positions. This "methylene-interrupted" pattern of double bonds is characteristic of many biologically important PUFAs. As the final double bond is three carbons from the terminal methyl group (19-16=3), it is classified as an omega-3 fatty acid.

Caption: Structure of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Key Identifiers and Physicochemical Data

Quantitative data for this specific molecule is consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2692622-82-3 | [1][2][3][4] |

| Molecular Formula | C21H32O2 | [2][4][5] |

| Molecular Weight | 316.48 g/mol | [2][5] |

| Appearance | Not Available (Expected: Colorless to pale yellow oil) | |

| Storage Conditions | 2-8°C Refrigerator, protect from light and air | [2] |

Synthesis and Purification

The synthesis of highly pure, structurally defined PUFAs is a significant challenge due to the susceptibility of the cis-double bonds to oxidation and isomerization. While specific synthesis routes for this exact C19:5 ester are not widely published, established methodologies for PUFA synthesis can be adapted.

Rationale for Synthetic Strategy

A common and effective approach involves the use of fatty acid desaturase and elongase enzymes, which are key in the natural biosynthesis of PUFAs.[6][7][8] Modern advancements have also introduced solid-phase synthesis techniques, which offer streamlined purification and precise control over double bond placement.[9] For laboratory-scale synthesis, a likely strategy would involve the esterification of the parent nonadecapentaenoic acid, which could be sourced from specialized microorganisms or through a multi-step organic synthesis.

General Esterification Protocol (Example)

This protocol describes a standard method for converting a free fatty acid to its ethyl ester, a crucial final step in a potential synthesis.

-

Dissolution: Dissolve one equivalent of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid in anhydrous ethanol (20-50 fold excess). The use of anhydrous solvent is critical to drive the reaction equilibrium towards the product.

-

Catalysis: Add a catalytic amount (e.g., 1-5 mol%) of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid-phase catalyst like Amberlyst-15, to protonate the carbonyl oxygen and activate the carboxylic acid for nucleophilic attack.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bonds.

-

Quenching: After cooling to room temperature, neutralize the catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the ethyl ester into a non-polar organic solvent like hexane or diethyl ether. Wash the organic phase sequentially with water and brine to remove residual catalyst and ethanol.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator at low temperature (<40°C) to avoid degradation.

-

Purification: Proceed immediately to purification.

Purification Workflow

Purification of the crude product is essential to remove unreacted starting material and side products.

-

Technique: Argentation (silver ion) chromatography is the method of choice. The silver ions reversibly interact with the π-electrons of the double bonds, allowing for separation based on the degree of unsaturation.

-

Stationary Phase: Silica gel impregnated with silver nitrate (AgNO₃).

-

Mobile Phase: A non-polar/polar solvent system, typically a gradient of hexane and ethyl acetate.

-

Elution: The desired penta-unsaturated ester will elute after more saturated impurities. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Final Step: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Caption: General workflow for synthesis and purification.

Structural Elucidation and Analytical Characterization

A multi-technique approach is required to unambiguously confirm the structure and purity of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural determination of fatty acid esters.[10][11][12]

-

¹H NMR Analysis: Proton NMR provides a rapid assessment of the key functional groups.[13] Specific resonances can be used for quantification.

-

Expected Chemical Shifts (CDCl₃):

-

~5.35 ppm (m): Olefinic protons (-CH=CH-). The complex multiplet is characteristic of methylene-interrupted PUFAs.

-

~4.12 ppm (q): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

~2.81 ppm (t): Bis-allylic protons (-CH=CH-CH₂-CH=CH-). The integration of this signal is a key indicator of the number of methylene-interrupted double bonds.

-

~2.30 ppm (t): Methylene protons alpha to the carbonyl (α-CH₂).

-

~2.05 ppm (m): Allylic protons (-CH₂-CH=CH-).

-

~1.25 ppm (t): Terminal methyl protons of the ethyl ester (-OCH₂CH₃).

-

~0.97 ppm (t): Terminal methyl protons of the fatty acid chain (ω-CH₃). The downfield shift from a typical saturated methyl (~0.88 ppm) is characteristic of an omega-3 fatty acid.[10]

-

-

-

¹³C NMR Analysis: Carbon NMR provides detailed information on each carbon atom in the molecule.[12][14]

-

Expected Chemical Shifts (CDCl₃):

-

~173 ppm: Carbonyl carbon (C=O).

-

~127-132 ppm: Olefinic carbons (-CH=CH-).

-

~60 ppm: Methylene carbon of the ethyl ester (-OCH₂).

-

~34 ppm: Methylene carbon alpha to the carbonyl (α-CH₂).

-

~25.6 ppm: Bis-allylic carbons.

-

~14.3 ppm: Terminal methyl carbon of the ethyl ester.

-

~14.1 ppm: Terminal methyl carbon of the fatty acid chain (ω-C).

-

-

Mass Spectrometry (MS)

Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[15][16]

-

Expected Molecular Ion: For electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 316.49.

-

Key Fragmentation: Fatty acid ethyl esters (FAEEs) exhibit characteristic fragmentation. While a detailed fragmentation map for this specific molecule is not published, patterns can be inferred from similar compounds.[17] Common fragmentation includes losses related to the ethyl ester group and cleavages along the unsaturated carbon chain.

Data Summary Table

| Analytical Technique | Expected Key Signals/Values |

| ¹H NMR (ppm) | ~5.35 (olefinic), ~4.12 (ester CH₂), ~2.81 (bis-allylic), ~0.97 (ω-CH₃) |

| ¹³C NMR (ppm) | ~173 (C=O), ~127-132 (olefinic), ~60 (ester OCH₂), ~14.1 (ω-C) |

| High-Res MS | [M+H]⁺ = 317.2480 (Calculated for C₂₁H₃₃O₂) |

Biological Significance and Potential Applications

Context of Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs) are less common than their even-chain counterparts but are gaining significant scientific interest.[18] They are found in sources like dairy fat and can be produced by gut microbiota.[19] Epidemiological studies have linked higher circulating levels of OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), with a lower risk of metabolic diseases.[19][20]

Putative Biological Role and Applications

As a C19 omega-3 PUFA, Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate occupies a unique chemical space.

-

Research Tool: It can serve as a non-natural analogue to study the enzymes involved in PUFA metabolism, such as desaturases and elongases.[21] Its odd-numbered chain length may alter its recognition and processing by these enzymes compared to natural C18, C20, or C22 substrates.

-

Internal Standard: In lipidomics research, stable isotope-labeled versions of this compound could serve as an excellent internal standard for quantifying other PUFAs by mass spectrometry, as it is unlikely to be present in biological samples.

-

Therapeutic Potential: The biological activities of OCFAs are an active area of research, with some showing anti-inflammatory and anti-cancer properties.[22][23] The combination of an odd-chain backbone with an omega-3 polyunsaturated structure in this molecule makes it a compelling candidate for investigating novel therapeutic effects, distinct from common omega-3s like EPA and DHA.

Caption: Context and potential applications of the target molecule.

Handling, Storage, and Safety

Like all highly unsaturated lipids, Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is highly susceptible to oxidation.

-

Storage: Store under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C or colder for long-term storage) in a tightly sealed vial, protected from light.[2]

-

Handling: When handling, use solvents that have been purged with an inert gas to remove dissolved oxygen. Minimize exposure to air. The addition of an antioxidant like butylated hydroxytoluene (BHT) may be considered for some applications.

-

Safety: No specific toxicity data is available. Standard laboratory safety precautions (gloves, safety glasses, lab coat) should be employed. Handle as a potential irritant.

References

-

Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate. Pharmaffiliates. [Link]

-

ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE. gsrs.ncats.nih.gov. [Link]

-

The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate. [Link]

-

ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE. gsrs.fda.gov. [Link]

-

Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review. ResearchGate. [Link]

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. National Institutes of Health (NIH). [Link]

-

ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE. precisionFDA. [Link]

-

Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. nmr.food.de. [Link]

-

Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]

-

De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers. [Link]

-

Polyunsaturated fatty acid biosynthesis pathway and genetics. implications for interindividual variability in prothrombotic, inflammatory conditions such as COVID-19. National Institutes of Health (NIH). [Link]

-

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate. GENprice. [Link]

-

Fast Solid-Phase Synthesis of Polyunsaturated Fatty Acids. Scienmag. [Link]

-

Odd chain fatty acid metabolism in mice after a high fat diet. National Institutes of Health (NIH). [Link]

-

Lipid Readjustment in Yarrowia lipolytica Odd-Chain Fatty Acids Producing Strains. MDPI. [Link]

-

Emerging roles of polyunsaturated fatty acid synthesis pathway in colorectal cancer. ResearchGate. [Link]

-

Odd-chain polyunsaturated fatty acids in thraustochytrids. ResearchGate. [Link]

-

Polyunsaturated fatty acid synthesis: what will they think of next?. Semantic Scholar. [Link]

-

Polyunsaturated fatty acid biosynthesis pathway and genetics. implications for interindividual variability in prothrombotic, inflammatory conditions such as COVID-19. ResearchGate. [Link]

-

Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. National Institutes of Health (NIH). [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]

-

Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. AOCS. [Link]

-

A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. National Institutes of Health (NIH). [Link]

-

Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. ResearchGate. [Link]

-

Nonadecanoic Acid. PubChem. [Link]

-

Compound: Nonadecanoic acid (FDB004043). FooDB. [Link]

-

Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. MDPI. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE [drugfuture.com]

- 4. caslab.com [caslab.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Polyunsaturated fatty acid biosynthesis pathway and genetics. implications for interindividual variability in prothrombotic, inflammatory conditions such as COVID-19✰,✰✰,★,★★ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyunsaturated fatty acid synthesis: what will they think of next? | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scienmag.com [scienmag.com]

- 10. ilps.org [ilps.org]

- 11. magritek.com [magritek.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. researchgate.net [researchgate.net]

- 14. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations [mdpi.com]

Chemical properties of C19:5 PUFA ethyl ester

An In-Depth Technical Guide to the Chemical Properties of C19:5 Polyunsaturated Fatty Acid (PUFA) Ethyl Ester

Abstract

This technical guide provides a comprehensive overview of the chemical properties of C19:5 polyunsaturated fatty acid (PUFA) ethyl ester. As a novel and relatively uncharacterized molecule, this document synthesizes established principles from the broader class of PUFA ethyl esters and non-methylene-interrupted (NMI) fatty acids to project the likely characteristics of this specific compound. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structure, physicochemical properties, stability, and proposed analytical methodologies. All discussions are grounded in authoritative scientific literature to ensure accuracy and provide a solid foundation for future research and application.

Introduction: The Significance of Novel PUFAs

Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a vast array of signaling molecules. While omega-3 and omega-6 fatty acids like EPA, DHA, and arachidonic acid are well-studied, there is a growing interest in novel PUFAs, including those with unusual chain lengths and double bond configurations. A C19:5 PUFA represents such a novel structure. The ethyl ester form enhances its stability and lipophilicity, making it suitable for various research and potential therapeutic applications. This guide will delve into the projected chemical properties of C19:5 PUFA ethyl ester, providing a theoretical and practical framework for its study.

Molecular Structure and Isomerism

The molecular formula for a C19:5 fatty acid ethyl ester is C21H32O2. The defining feature of this molecule is its 19-carbon fatty acid chain with five double bonds, esterified to an ethanol molecule. The precise location and configuration (cis/trans) of these double bonds are critical determinants of the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

A significant consideration for C19:5 PUFA is whether the double bonds are arranged in a typical methylene-interrupted (MI) pattern (e.g., -CH=CH-CH2-CH=CH-) or a non-methylene-interrupted (NMI) pattern. NMI fatty acids, where double bonds are separated by two or more methylene groups, are found in various marine invertebrates and are noted for their unique biological activities and increased stability.[1][2][3] Given the odd-numbered carbon chain, an NMI structure is a strong possibility.

Diagram 1: Representative Structures of C19:5 PUFA Ethyl Ester Isomers

Caption: Hypothetical methylene-interrupted vs. non-methylene-interrupted C19:5 PUFA ethyl ester structures.

Physicochemical Properties

The physicochemical properties of C19:5 PUFA ethyl ester are crucial for its handling, formulation, and biological uptake. While experimental data for this specific molecule is not available, we can extrapolate from known properties of other long-chain PUFA ethyl esters.

| Property | Projected Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Weight | 316.49 g/mol | Calculated from the molecular formula C21H32O2. |

| Appearance | Pale yellow, oily liquid | Typical appearance for PUFA ethyl esters.[4] |

| Solubility | Soluble in organic solvents (e.g., hexane, ethanol, chloroform); Insoluble in water | Common solubility profile for fatty acid ethyl esters.[5][6] |

| Density | ~0.9 g/mL | Densities of PUFA ethyl esters generally fall in this range.[7] |

| Viscosity | Low to moderate | The high degree of unsaturation is expected to result in lower viscosity compared to saturated counterparts.[7] |

| Boiling Point | High; requires vacuum distillation for purification | Long-chain fatty acid esters have high boiling points and are prone to degradation at atmospheric pressure.[8] |

| Melting Point | Low; likely below 0°C | Increased unsaturation lowers the melting point of fatty acid esters.[9] |

Oxidative Stability

A primary concern for any PUFA is its susceptibility to oxidation. The presence of multiple double bonds, particularly in a methylene-interrupted arrangement, creates activated methylene groups that are prone to hydrogen abstraction and initiation of lipid peroxidation.[10][11]

Factors Influencing Oxidation:

-

Degree of Unsaturation: Higher numbers of double bonds generally increase susceptibility to oxidation.[10][11]

-

Double Bond Arrangement: NMI PUFAs are reported to have a higher resistance to oxidative processes compared to their MI counterparts.[1][3] This is a critical point for the C19:5 PUFA, as an NMI structure would confer greater stability.

-

Environmental Factors: Exposure to oxygen, light, heat, and pro-oxidant metals significantly accelerates oxidation.[10][11]

Mitigation Strategies:

-

Inert Atmosphere: Handling and storage under an inert gas (e.g., argon or nitrogen) is essential.

-

Antioxidants: The addition of antioxidants such as tocopherols, BHT, or rosemary extract can quench free radicals and inhibit the oxidation cascade.[10]

-

Low Temperature and Light Protection: Storage at low temperatures (e.g., -20°C or -80°C) in amber vials is recommended.[12]

Diagram 2: Workflow for Assessing Oxidative Stability

Caption: Experimental workflow for evaluating the oxidative stability of C19:5 PUFA ethyl ester.

Spectroscopic Characterization

Definitive structural elucidation and purity assessment of C19:5 PUFA ethyl ester would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure.

-

¹H NMR: Key signals would include:

-

A triplet around 0.9 ppm corresponding to the terminal methyl group.

-

A quartet around 4.1 ppm and a triplet around 1.2 ppm for the ethyl ester group.[13][14]

-

Signals in the vinylic region (5.3-5.4 ppm) corresponding to the protons on the double bonds.

-

Signals for allylic and bis-allylic protons, which would be highly informative for determining the MI vs. NMI nature of the double bond system.[15][16]

-

-

¹³C NMR:

-

A signal around 174 ppm for the ester carbonyl carbon.

-

Signals for the ethyl ester carbons around 60 ppm and 14 ppm.

-

Signals in the 127-132 ppm range for the sp² carbons of the double bonds.[17]

-

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing fatty acid esters.

-

Electron Ionization (EI): EI-MS would show a molecular ion peak (m/z 316) and characteristic fragmentation patterns that can help in identifying the fatty acid structure. However, extensive fragmentation can sometimes make molecular ion detection difficult for PUFAs.

-

Chemical Ionization (CI): Softer ionization techniques like CI or atmospheric pressure chemical ionization (APCI) would be beneficial for enhancing the abundance of the molecular ion or protonated molecule ([M+H]⁺ at m/z 317), aiding in confident identification.[18]

-

Derivatization: To determine the exact positions of the double bonds, derivatization to form picolinyl esters or dimethyl disulfide (DMDS) adducts followed by GC-MS analysis is a standard and effective technique.

Proposed Analytical and Purification Protocols

Protocol for Purity Assessment by GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of C19:5 PUFA ethyl ester in hexane. Add an internal standard (e.g., ethyl heptadecanoate) for quantification.[19]

-

GC Conditions:

-

Column: A polar capillary column (e.g., DB-23 or equivalent) is recommended for good separation of fatty acid esters.[20]

-

Injector: 250°C, split injection.

-

Oven Program: Start at a lower temperature (e.g., 175°C) and ramp up to a higher temperature (e.g., 230°C) to ensure elution of the analyte and separation from any impurities.[20]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

-

Data Analysis: Integrate the peak corresponding to the C19:5 PUFA ethyl ester and the internal standard. Purity is determined by the relative peak area.

Protocol for Purification by Preparative HPLC

-

System: A preparative high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Stationary Phase: A reversed-phase C18 column is suitable for separating fatty acid esters based on hydrophobicity and degree of unsaturation.[8] For separating isomers, a silver-ion HPLC column may be necessary.[21]

-

Mobile Phase: A gradient of acetonitrile and water is typically used for reversed-phase separation.[8]

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) where the ester and double bonds absorb.

-

Fraction Collection: Collect the peak corresponding to the C19:5 PUFA ethyl ester.

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified product.

Potential Biological Significance and Applications

While the specific biological activities of C19:5 PUFA ethyl ester are yet to be determined, we can infer potential roles based on related compounds:

-

Membrane Fluidity: Incorporation into cell membranes could alter fluidity and the function of membrane-bound proteins. The unusual chain length may impart unique properties to the membrane.

-

Anti-inflammatory Effects: Many PUFAs are precursors to anti-inflammatory lipid mediators.

-

Anticancer Activity: Certain NMI fatty acids have demonstrated inhibitory activity against cancer cell lines, potentially through mechanisms like topoisomerase I inhibition.[1] The novel structure of C19:5 PUFA warrants investigation in this area.[22]

Safety, Handling, and Storage

As with all PUFA ethyl esters, proper handling is crucial to maintain integrity and ensure safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[12]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C or below. Protect from light.[12]

-

Fire Hazard: Fatty acid ethyl esters are combustible. Keep away from ignition sources. Use appropriate fire extinguishers (e.g., CO2, dry chemical).[12]

Conclusion

C19:5 PUFA ethyl ester represents a novel chemical entity with intriguing potential. This guide has synthesized existing knowledge on related compounds to provide a robust framework for its chemical properties. The key distinguishing feature will be the arrangement of its five double bonds. If it possesses a non-methylene-interrupted structure, it may exhibit enhanced stability and unique biological activities compared to common PUFAs. The protocols and data presented herein offer a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising molecule. Further empirical investigation is necessary to validate these projections and fully elucidate the chemical and biological profile of C19:5 PUFA ethyl ester.

References

- Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. (2023-02-28).

- Miyashita, K., Nara, E., & Ota, T. (1993). Oxidative Stability of Polyunsaturated Fatty Acids in an Aqueous Solution. Bioscience, Biotechnology, and Biochemistry, 57(10), 1638-1640.

- Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. (n.d.).

-

Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes. Bioscience, Biotechnology, and Biochemistry, 66(12), 2573-2577. [Link]

-

Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Bioscience, Biotechnology, and Biochemistry, 66(12), 2573-2577. [Link]

-

Barnathan, G. (2009). Non-methylene-interrupted fatty acids from marine invertebrates: occurrence, characterization and biological properties. Biochimie, 91(6), 747-756. [Link]

-

Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

-

Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties. (2009). ResearchGate. [Link]

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2022). MDPI. [Link]

-

Gunstone, F. D. (2019). Non-Methylene-Interrupted Polyenoic Fatty Acids. AOCS Lipid Library. [Link]

-

High-Resolution NMR as Tool to Study Enzyme-Catalyzed Production of Fatty Acid Ethyl Esters from Marine Oils. (2018). ResearchGate. [Link]

-

Fatty Acid Ethyl Esters - Hazards Identification. (n.d.). SMS Rail Lines. [Link]

-

Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. (2021). Frontiers in Chemistry. [Link]

-

Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2022). MDPI. [Link]

-

Chen, Y. C., Liu, Y. W., & Chen, Y. C. (2015). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Journal of Food and Drug Analysis, 23(4), 699-706. [Link]

-

Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols. (2020). J-Stage. [Link]

-

Biosynthesis of non-methylene interrupted fatty acids (FAs) in cephalopods. (n.d.). ResearchGate. [Link]

-

Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. (2022). MDPI. [Link]

-

Isolation of Non-methylene Interrupted or Acetylenic Fatty Acids from Seed Oils Using Semi-preparative Supercritical Chromatography. (2018). ResearchGate. [Link]

-

Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. (2015). Journal of Food and Drug Analysis. [Link]

-

Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of polyunsaturated fatty acids in marine invertebrates: Recent advances in molecular mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

-

Omega−3 fatty acid. (n.d.). Wikipedia. [Link]

-

Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (2007). ResearchGate. [Link]

-

Kumar, D., Kumar, S., Singh, N., & Bhakuni, D. S. (2013). Synthesis and characterization of novel PUFA esters exhibiting potential anticancer activities: an in vitro study. Bioorganic & Medicinal Chemistry Letters, 23(6), 1743-1748. [Link]

-

Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. (2019). Science and Education Publishing. [Link]

-

Chemical structures of the fatty acid ethyl esters of: (A)... (n.d.). ResearchGate. [Link]

-

Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (2007). ACS Publications. [Link]

-

Gas chromatography-mass spectrometry analysis of fatty acid ethyl... (n.d.). ResearchGate. [Link]

-

Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source. (2016). INIS-IAEA. [Link]

-

Zhang, J. I., Costa, A. B., Tao, W. A., & Cooks, R. G. (2011). Direct detection of fatty acid ethyl esters using low temperature plasma (LTP) ambient ionization mass spectrometry for rapid bacterial differentiation. Analyst, 136(15), 3091-3097. [Link]

-

Review of density and viscosity data of pure fatty acid methyl ester, ethyl ester and butyl ester. (2023). ResearchGate. [Link]

-

Kulig, C. C., Wall, D. B., & Friesen, M. D. (2006). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. Laboratory Medicine, 37(3), 161-165. [Link]

-

D 4.3 C18 PUFA and MUFA esters samples. (2017). COSMOS Project. [Link]

-

Effect of Addition of a Mixture of Ethyl Esters of Polyunsaturated Fatty Acid of Linseed Oil to Liquid Feed on Performance and Health of Dairy Calves. (2022). National Institutes of Health. [Link]

-

Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. (2019). ResearchGate. [Link]

-

A novel clean process for the combined production of fatty acid ethyl esters (FAEEs) and the ethyl ester of polyunsaturated fatty acids (PUFAs) from microalgae oils. (2018). IDEAS/RePEc. [Link]

-

List of unsaturated fatty acids. (n.d.). Wikipedia. [Link]

-

Beckemeier, B. A., Bora, P. S., & Lange, L. G. (1993). Rapid fatty acid ethyl ester synthesis by porcine myocardium upon ethanol infusion into the left anterior descending coronary artery. Journal of Molecular and Cellular Cardiology, 25(10), 1225-1232. [Link]

Sources

- 1. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Documents download module [ec.europa.eu]

- 5. Frontiers | Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 12. smsrail.com [smsrail.com]

- 13. researchgate.net [researchgate.net]

- 14. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aocs.org [aocs.org]

- 18. Direct detection of fatty acid ethyl esters using low temperature plasma (LTP) ambient ionization mass spectrometry for rapid bacterial differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]

- 22. Synthesis and characterization of novel PUFA esters exhibiting potential anticancer activities: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma of Nonadecapentaenoic Acid: A Technical Guide to Its Potential Natural Sources and Biosynthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Rare Lipid

In the vast and intricate world of lipidomics, the focus has predominantly centered on even-chain fatty acids, particularly the widely recognized omega-3 and omega-6 polyunsaturated fatty acids (PUFAs). However, a fascinating and less-explored realm exists within the landscape of odd-chain polyunsaturated fatty acids (OC-PUFAs). This guide delves into the scientific pursuit of a particularly elusive molecule: nonadecapentaenoic acid (C19:5). While direct, substantial evidence of its natural sources remains scarce in current scientific literature, this document serves as a technical exploration of its theoretical underpinnings, potential microbial origins, the sophisticated analytical methodologies required for its detection, and its inferred biological significance.

I. The Scarcity of Evidence: Acknowledging the Unknown

A comprehensive survey of existing literature reveals a notable absence of significant documented natural sources of nonadecapentaenoic acid. Unlike its even-chain counterparts, C19:5 is not a commonly identified component in the fatty acid profiles of most organisms. This rarity underscores the specialized biochemical pathways that would be required for its synthesis and suggests that its presence, if any, is likely to be in trace amounts within specific and unique biological niches. This guide, therefore, pivots from a descriptive account of known sources to a predictive and methodological framework for its potential discovery.

II. The Blueprint for a C19:5 PUFA: A Proposed Biosynthetic Pathway

The synthesis of fatty acids is a well-understood metabolic process. The key to understanding the potential origin of nonadecapentaenoic acid lies in the biosynthesis of odd-chain fatty acids.

The Priming Event: The Role of Propionyl-CoA

The biosynthesis of odd-chain fatty acids diverges from the more common even-chain pathway at the very first step. Instead of using acetyl-CoA as the initial primer, odd-chain fatty acid synthesis is initiated by propionyl-CoA, a three-carbon molecule.[1][2] Propionyl-CoA can be generated from the metabolism of certain amino acids, such as valine and isoleucine, or through the beta-oxidation of odd-chain fatty acids.[1] The enzyme fatty acid synthetase then catalyzes the condensation of propionyl-CoA with malonyl-CoA, leading to the formation of a five-carbon intermediate and initiating the elongation process that adds two-carbon units in each cycle.[3]

Elongation and Desaturation: Crafting the Polyunsaturated Tail

Following the initial priming with propionyl-CoA, the nascent fatty acid chain undergoes a series of elongation and desaturation steps to introduce double bonds and extend its length. This process is carried out by a suite of enzymes known as elongases and desaturases.

The proposed pathway for nonadecapentaenoic acid (C19:5) would involve the following key stages:

-

Initiation: Propionyl-CoA serves as the primer for fatty acid synthase.

-

Elongation: A series of condensation reactions with malonyl-CoA extends the carbon chain.

-

Desaturation: A cascade of desaturase enzymes introduces five double bonds at specific positions along the C19 backbone.

The precise desaturases involved and the order of their action would determine the final structure of the nonadecapentaenoic acid isomer.

III. Potential Microbial Frontiers for Discovery

While not yet identified, the unique lipid metabolism of certain marine microorganisms makes them prime candidates for harboring novel fatty acids like nonadecapentaenoic acid.

Thraustochytrids: Prolific Producers of PUFAs

Thraustochytrids are a group of heterotrophic marine protists renowned for their ability to produce high levels of PUFAs, particularly docosahexaenoic acid (DHA).[4] Their lipid metabolism is complex and can involve both the conventional fatty acid synthase (FAS) pathway and a polyketide synthase (PKS)-like pathway.[5] Notably, some strains of thraustochytrids have been found to produce unusual odd-chain PUFAs, such as C21:5ω5 and C21:4ω7.[6] The presence of these novel OC-PUFAs suggests that the enzymatic machinery within certain thraustochytrids may be capable of synthesizing a broader range of odd-chain fatty acids, potentially including C19:5.

Dinoflagellates: A Reservoir of Lipid Diversity

Dinoflagellates are another group of marine microorganisms known for their diverse and often unusual fatty acid profiles. Lipidomic studies of dinoflagellates have revealed the presence of very-long-chain PUFAs (VLC-PUFAs). While specific identification of nonadecapentaenoic acid is lacking, the demonstrated metabolic plasticity of these organisms in fatty acid synthesis makes them a compelling area for further investigation.

IV. Analytical Methodologies for the Detection and Quantification of a Rare PUFA

The identification and quantification of a novel and likely low-abundance fatty acid such as nonadecapentaenoic acid require highly sensitive and specific analytical techniques.

Sample Preparation: Extraction and Derivatization

A robust analytical workflow begins with efficient extraction of total lipids from the biological matrix, followed by derivatization to enhance the volatility and chromatographic properties of the fatty acids.

Protocol for Lipid Extraction and FAME Preparation:

-

Homogenization: Lyophilized biomass is homogenized in a chloroform:methanol solvent system.

-

Lipid Extraction: A modified Folch or Bligh-Dyer extraction is performed to partition the lipids into the organic phase.

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl.

-

Purification: The resulting FAMEs are purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove non-saponifiable lipids.

Chromatographic Separation and Mass Spectrometric Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of FAMEs.[7][8] For the identification of a novel compound like nonadecapentaenoic acid, high-resolution mass spectrometry is crucial.

| Analytical Technique | Principle | Application in C19:5 Detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer fragments the eluted compounds and detects the mass-to-charge ratio of the fragments. | Provides retention time data and a fragmentation pattern that can be used to identify the fatty acid methyl ester. High-resolution MS can determine the elemental composition.[7][9] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity. The mass spectrometer provides mass information. | Offers an alternative to GC-MS, particularly for less volatile or thermally labile fatty acid derivatives. High-resolution LC-MS can provide accurate mass measurements for formula determination.[10][11] |

Experimental Workflow for C19:5 Identification:

V. Inferred Biological Significance: The Potential Roles of a Novel OC-PUFA

While the specific biological activities of nonadecapentaenoic acid are unknown, insights can be drawn from the established roles of other polyunsaturated fatty acids.

PUFAs are integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins.[12] They also serve as precursors to a vast array of signaling molecules, including eicosanoids and docosanoids, which are potent modulators of inflammation and immune responses.[13] Odd-chain fatty acids, in general, have been associated with various health benefits.[14] It is plausible that nonadecapentaenoic acid, as a highly unsaturated odd-chain fatty acid, could exhibit unique biological activities, potentially in modulating membrane properties or acting as a precursor to novel bioactive lipid mediators.

VI. Concluding Remarks and Future Directions

The exploration for natural sources of nonadecapentaenoic acid represents a frontier in lipid research. While direct evidence remains elusive, the theoretical framework for its biosynthesis, coupled with the known metabolic capabilities of certain marine microorganisms, provides a clear path for future investigation. The application of advanced analytical techniques will be paramount in the potential discovery and characterization of this rare fatty acid. Uncovering the existence and biological roles of nonadecapentaenoic acid would not only expand our fundamental understanding of lipid diversity but could also open new avenues for the development of novel therapeutic agents.

VII. References

-

Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes. PubMed.

-

Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. PubMed.

-

Tandem Mass Spectrometry to Identify Novel Lipid Biomarkers of Obesity. NIFA Reporting Portal.

-

Fatty Acids -- Additional Enzymes: Propionyl CoA.

-

Propionyl-CoA Definition - General Biology I Key Term. Fiveable.

-

The pathways for the de novo synthesis of propionyl-CoA. ResearchGate.

-

What is propionyl CoA and when is it produced during fatty acid oxidation?.

-

A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. PubMed Central.

-

Odd-chain polyunsaturated fatty acids in thraustochytrids. PubMed.

-

The lipid metabolism in thraustochytrids. PubMed.

-

Odd-chain polyunsaturated fatty acids in thraustochytrids. ResearchGate.

-

Marine Polyunsaturated Fatty Acid Biosynthesis from Yarrowia Lipolytica. CD BioSciences.

-

Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives. PubMed.

-

Choosing the Right LC-MS Platform for Fatty Acid Analysis. Creative Proteomics.

-

Thraustochytrid Cell Factories for Producing Lipid Compounds. ResearchGate.

-

Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PubMed Central.

-

Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for bioaerosol detection. PubMed Central.

-

Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae. ResearchGate.

-

Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. PubMed Central.

-

The lipid metabolism in thraustochytrids. ResearchGate.

-

Fatty Acid Profiling and Quantification Service. Creative Proteomics.

-

Odd chain fatty acid metabolism in mice after a high fat diet. PubMed Central.

-

GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids. MDPI.

-

Fatty Acids Analysis by Gas Chromatography. Impact Solutions.

-

The Biotechnological Potential of Thraustochytrids. PubMed.

-

Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review. ResearchGate.

-

A brief summary of the upstream and downstream processing of thraustochytrids for lipid and carotenoid production. ResearchGate.

-

C19 Odd-chain Polyunsaturated Fatty Acids (PUFAs) Are Metabolized to C21-PUFAs in a Rat Liver Cell Line, and Curcumin, Gallic Acid, and Their Related Compounds Inhibit Their Desaturation. ResearchGate.

-

Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. PubMed Central.

-

Roles of polyunsaturated fatty acids, from mediators to membranes. PubMed Central.

Sources

- 1. fiveable.me [fiveable.me]

- 2. atlas.org [atlas.org]

- 3. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lipid metabolism in thraustochytrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Odd-chain polyunsaturated fatty acids in thraustochytrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 9. Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of Odd-Chain Polyunsaturated Fatty Acids

This guide provides a comprehensive technical exploration of the biosynthesis of odd-chain polyunsaturated fatty acids (OC-PUFAs), intended for researchers, scientists, and drug development professionals. Moving beyond conventional textbook descriptions, this document delves into the nuanced enzymatic pathways, the critical role of precursor availability, and the analytical methodologies required to investigate these unique lipids. We will explore both the de novo synthesis routes and the lesser-known modification pathways that contribute to the diversity of OC-PUFAs in biological systems.

Executive Summary: The Rising Significance of Odd-Chain Polyunsaturated Fatty Acids

Odd-chain fatty acids (OCFAs), once considered minor and physiologically insignificant components of the total lipid pool, are now recognized for their important biological activities and potential therapeutic applications.[1][2] Their polyunsaturated derivatives, the OC-PUFAs, are of particular interest due to their structural and functional roles in cell membranes and as precursors to signaling molecules. Unlike their even-chain counterparts, the biosynthesis of OC-PUFAs follows distinct pathways, presenting unique opportunities for metabolic engineering and therapeutic intervention. This guide will illuminate the core principles of OC-PUFA biosynthesis, providing a robust framework for researchers seeking to explore this exciting field.

Foundational Pathways of Odd-Chain Fatty Acid Synthesis

The journey to an OC-PUFA begins with the synthesis of a saturated odd-chain fatty acid (OCFA). Two primary pathways contribute to the cellular pool of OCFAs: de novo synthesis using an odd-chain starter unit and the alpha-oxidation of even-chain fatty acids.

De Novo Synthesis: The Propionyl-CoA Initiation

The canonical pathway for de novo OCFA synthesis mirrors that of even-chain fatty acids, with one critical distinction: the initial priming molecule. Instead of acetyl-CoA (a two-carbon molecule), the synthesis of OCFAs is initiated by propionyl-CoA (a three-carbon molecule).[3][4]

The condensation of propionyl-CoA with malonyl-CoA, catalyzed by β-ketoacyl-ACP synthase, yields a five-carbon intermediate, kicking off a series of elongation cycles where two-carbon units are sequentially added from malonyl-CoA.[5] This process, orchestrated by the fatty acid synthase (FAS) complex, results in the formation of saturated OCFAs, primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[3][5]

The availability of propionyl-CoA is the rate-limiting factor for de novo OCFA synthesis.[4][6][7] Its intracellular concentration is typically low, as it is primarily derived from the catabolism of specific amino acids (valine, isoleucine, threonine, and methionine), the beta-oxidation of odd-chain fatty acids, or the fermentation of dietary fiber by gut microbiota.[8] This scarcity is a key reason why OCFAs are less abundant than their even-chain relatives. Metabolic engineering efforts aimed at increasing OC-PUFA production often focus on augmenting the intracellular pool of propionyl-CoA.[4][5]

Logical Relationship: De Novo Synthesis of Odd-Chain Fatty Acids

Caption: De novo synthesis of OCFAs initiated by propionyl-CoA.

Alpha-Oxidation: A Salvage and Modification Pathway

An alternative route to OCFAs involves the alpha-oxidation of even-chain fatty acids. This peroxisomal pathway removes a single carbon atom from the carboxyl end of a fatty acid.[9][10][11] For instance, the alpha-oxidation of palmitic acid (C16:0) can yield pentadecanoic acid (C15:0).[1] This pathway is particularly important for the degradation of branched-chain fatty acids but also contributes to the cellular pool of straight-chain OCFAs.[11]

Alpha-oxidation involves a series of enzymatic steps, including hydroxylation at the alpha-carbon, followed by decarboxylation.[12] While not a primary synthetic route in the same vein as de novo synthesis, alpha-oxidation represents a crucial mechanism for interconverting fatty acid species and generating odd-chain precursors for further modification.

The Path to Polyunsaturation: Elongation and Desaturation of Odd-Chain Fatty Acids

Once a saturated OCFA is formed, it can be converted into an OC-PUFA through a series of alternating elongation and desaturation reactions, primarily occurring in the endoplasmic reticulum. This process is catalyzed by two key enzyme families: fatty acid elongases (ELOVs) and fatty acid desaturases (FADS).

Fatty Acid Elongases (ELOVs) and Their Specificity for Odd-Chain Substrates

Fatty acid elongases are responsible for extending the carbon chain of fatty acids by two-carbon units, utilizing malonyl-CoA as the carbon donor.[2] There are several ELOVL isoforms, each with distinct substrate specificities.[12][13]

Research has shown that human ELOVL6 is the major elongase acting on the saturated odd-chain fatty acids n-13:0 and n-15:0, catalyzing their conversion to n-15:0 and n-17:0, respectively.[12][13][14][15] ELOVL7 also exhibits modest activity towards n-15:0.[12][13][14][15] Notably, in these studies, no elongation activity was detected for the conversion of n-17:0 to n-19:0, suggesting this may be a rate-limiting step in the production of longer OC-PUFAs in some systems.[13][14][15]

However, studies in other organisms, such as a rat liver cell line, have demonstrated the conversion of C19 OC-PUFAs to C21 and C23 OC-PUFAs, indicating the presence of elongases capable of utilizing these longer odd-chain substrates.[7] Fish are also known to possess elongases with broad substrate specificity, capable of elongating C18, C20, and C22 PUFAs, and it is plausible that these enzymes can also act on odd-chain fatty acids.[10][16]

Fatty Acid Desaturases (FADS) and the Introduction of Double Bonds

Fatty acid desaturases introduce double bonds at specific positions in the fatty acid chain.[17][18] The most common desaturases include Δ9, Δ6, Δ5, Δ12, and Δ15 desaturases, named for the position of the double bond they create relative to the carboxyl end of the fatty acid.

The substrate specificity of desaturases for odd-chain fatty acids is an area of active research. It is hypothesized that the same desaturases that act on even-chain fatty acids can also recognize and modify odd-chain substrates, provided the carbon chain length and existing double bond positions are suitable. For example, a Δ9 desaturase could potentially convert pentadecanoic acid (C15:0) to pentadecenoic acid (C15:1Δ9).

A Proposed Biosynthetic Pathway for C21 OC-PUFAs in Thraustochytrids

Thraustochytrids, a group of marine protists, are known producers of a variety of PUFAs, including unique OC-PUFAs such as 21:5ω5 and 21:4ω7.[19][20][21] While the complete enzymatic pathway has not been fully elucidated in these organisms, a plausible route can be proposed based on known desaturase and elongase activities.

The biosynthesis of these C21 OC-PUFAs likely begins with a C15 or C17 saturated OCFA. A series of desaturation and elongation steps, analogous to the synthesis of even-chain PUFAs like EPA (20:5ω3) and DHA (22:6ω3), would then follow. For example, the synthesis of a C21 PUFA could proceed through the following hypothetical steps, starting from pentadecanoic acid (C15:0):

-

Δ9 Desaturation: C15:0 → C15:1Δ9

-

Elongation: C15:1Δ9 → C17:1Δ11

-

Δ6 Desaturation: C17:1Δ11 → C17:2Δ6,11

-

Elongation: C17:2Δ6,11 → C19:2Δ8,13

-

Δ5 Desaturation: C19:2Δ8,13 → C19:3Δ5,8,13

-

Elongation: C19:3Δ5,8,13 → C21:3Δ7,10,15

-

Further Desaturations: Subsequent desaturations would lead to the final polyunsaturated C21 product.

It is important to note that thraustochytrids are known to utilize both the conventional aerobic desaturase/elongase pathway and an anaerobic polyketide synthase (PKS)-like pathway for PUFA synthesis.[22][23] The contribution of each pathway to OC-PUFA production is an area requiring further investigation.

Experimental Workflow: OC-PUFA Biosynthesis Pathway Elucidation

Caption: A generalized workflow for elucidating OC-PUFA biosynthetic pathways.

Experimental Protocols for the Study of OC-PUFA Biosynthesis

Investigating the biosynthesis of OC-PUFAs requires a combination of analytical chemistry and molecular biology techniques. The following section provides detailed, step-by-step methodologies for key experiments.

Analysis of OC-PUFA Profiles by Gas Chromatography-Mass Spectrometry (GC-MS)